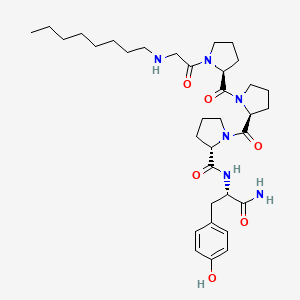
N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide is a synthetic peptide compound Peptides like this one are often designed for specific biological or chemical applications due to their unique sequences and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence is formed.
Industrial Production Methods
For industrial-scale production, the same SPPS method can be employed, but with larger reactors and automated synthesizers to handle the increased volume. The use of high-efficiency purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product’s purity.
化学反応の分析
Types of Reactions
N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired substitution, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to dityrosine formation, while reduction can break disulfide bonds, resulting in a linear peptide.
科学的研究の応用
N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide has several scientific research applications:
Chemistry: Used as a building block for designing novel peptides with specific properties.
Biology: Studied for its potential neuroprotective effects and interactions with biological targets.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases and other conditions.
Industry: Utilized in the development of peptide-based materials and catalysts.
作用機序
The mechanism of action of N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide involves its interaction with specific molecular targets. The peptide sequence can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain pathways involved in cell signaling, oxidative stress, or apoptosis.
類似化合物との比較
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
N-Boc-L-prolinol: Used in the synthesis of chiral compounds and has applications in medicinal chemistry.
Uniqueness
N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide is unique due to its specific sequence and the presence of an octyl group, which can enhance its hydrophobicity and membrane permeability. This makes it distinct from other peptides with similar sequences but lacking the octyl modification.
特性
CAS番号 |
405105-08-0 |
|---|---|
分子式 |
C34H52N6O6 |
分子量 |
640.8 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-1-[(2S)-1-[(2S)-1-[2-(octylamino)acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H52N6O6/c1-2-3-4-5-6-7-18-36-23-30(42)38-19-9-12-28(38)33(45)40-21-10-13-29(40)34(46)39-20-8-11-27(39)32(44)37-26(31(35)43)22-24-14-16-25(41)17-15-24/h14-17,26-29,36,41H,2-13,18-23H2,1H3,(H2,35,43)(H,37,44)/t26-,27-,28-,29-/m0/s1 |
InChIキー |
WFSISVVYDRPDQV-DZUOILHNSA-N |
異性体SMILES |
CCCCCCCCNCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N |
正規SMILES |
CCCCCCCCNCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


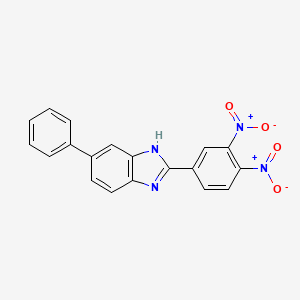
![({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid)](/img/structure/B15166077.png)
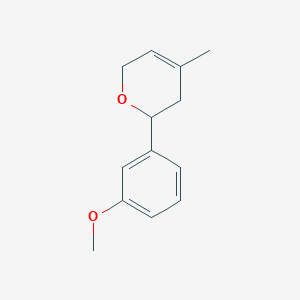
![5-(2,5-Bis{2-[1-(pentan-2-yl)benzo[cd]indol-2(1H)-ylidene]ethylidene}cyclopentylidene)-1-butyl-3-(1-methoxypropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15166081.png)
![2-(5-Furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B15166092.png)
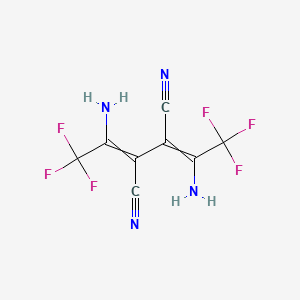

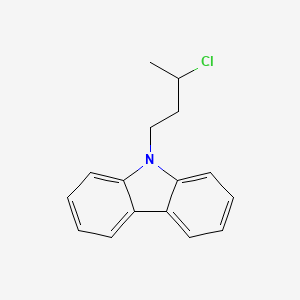
![5-Thia-1,2a-diazacyclopenta[cd]pentalene](/img/structure/B15166114.png)
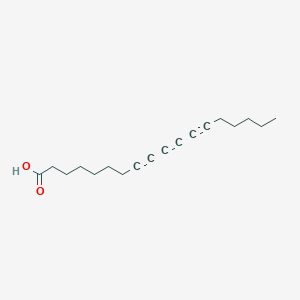
![4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride](/img/structure/B15166130.png)
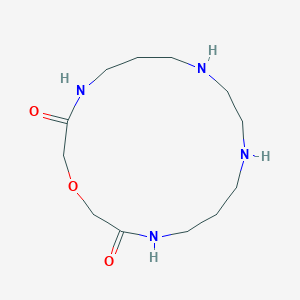
![N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B15166145.png)

